molecular formula C19H15ClN2O2 B2756580 (2Z,4E)-N-(3-chloro-4-methoxyphenyl)-2-cyano-5-phenylpenta-2,4-dienamide CAS No. 1223867-42-2

(2Z,4E)-N-(3-chloro-4-methoxyphenyl)-2-cyano-5-phenylpenta-2,4-dienamide

Cat. No.: B2756580
CAS No.: 1223867-42-2
M. Wt: 338.79
InChI Key: FRCDWEZHRZEQEM-UHFFFAOYSA-N
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Description

(2Z,4E)-N-(3-chloro-4-methoxyphenyl)-2-cyano-5-phenylpenta-2,4-dienamide is a useful research compound. Its molecular formula is C19H15ClN2O2 and its molecular weight is 338.79. The purity is usually 95%.
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Scientific Research Applications

Characterization and Analysis Techniques

Research on compounds similar to (2Z,4E)-N-(3-chloro-4-methoxyphenyl)-2-cyano-5-phenylpenta-2,4-dienamide has focused on their synthesis and characterization. For instance, Khalid et al. (2020) studied the synthesis of unsymmetrical mono-carbonyl curcuminoids, using spectroscopic techniques like NMR, FT-IR, and UV–Vis for characterization. They also utilized single-crystal X-ray diffraction (SC-XRD) and quantum chemical insights to understand the properties of these compounds, which are structurally similar to the one (Khalid et al., 2020).

Antioxidant and Corrosion Inhibition Potential

Compounds with structural similarities to this compound have been investigated for their antioxidant properties and corrosion inhibition potential. Momin et al. (2016) examined derivatives of a similar compound for their antioxidant activity using assays like DPPH and FRAP. These compounds were also tested for corrosion inhibition efficiency on mild steel, demonstrating their potential as mixed-type inhibitors (Momin et al., 2016).

Nonlinear Optical Properties

Studies on bis-chalcone derivatives, which are structurally related, have shown interesting properties in the field of nonlinear optics. Shettigar et al. (2006) synthesized bis-chalcone derivatives and investigated their second-harmonic generation (SHG) conversion efficiencies and hyperpolarizabilities. These properties indicate potential applications in the development of optical limiting materials, relevant to the field of photonics (Shettigar et al., 2006).

Synthesis of Strobilurin B

In the pharmaceutical and agricultural industries, specific derivatives of this compound have been synthesized as intermediates. Popovsky et al. (2012) described the synthesis of a key intermediate in the production of strobilurin B, a compound with significant agricultural applications (Popovsky et al., 2012).

Metabolic Products of Microorganisms

The compound and its derivatives have been identified as metabolic products in microorganisms. Potterat et al. (1994) isolated phenylpentadienamides from the culture filtrate of Streptomyces sp., indicating the natural occurrence and potential biological relevance of these compounds (Potterat et al., 1994).

Properties

IUPAC Name

(2Z,4E)-N-(3-chloro-4-methoxyphenyl)-2-cyano-5-phenylpenta-2,4-dienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c1-24-18-11-10-16(12-17(18)20)22-19(23)15(13-21)9-5-8-14-6-3-2-4-7-14/h2-12H,1H3,(H,22,23)/b8-5+,15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCDWEZHRZEQEM-OTLSHVCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=CC=CC2=CC=CC=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)NC(=O)/C(=C\C=C\C2=CC=CC=C2)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.